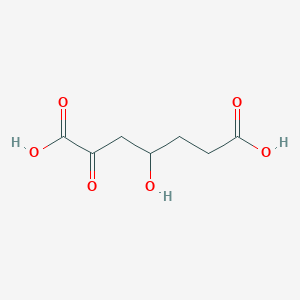

4-Hydroxy-2-oxoheptanedioic acid

説明

Historical Context and Discovery

4-Hydroxy-2-oxoheptanedioic acid (HOHA), also known as 4-hydroxy-2-ketopimelic acid, was first detected in the fern Asplenium septentrionale through chromatographic methods in the mid-20th century. However, its chemical synthesis and structural elucidation were achieved later in 1974 by Leung, Chapman, and Dagley during studies on microbial degradation pathways in Acinetobacter species. This breakthrough enabled precise characterization of its role in metabolic processes, particularly in the catabolism of aromatic compounds like 4-hydroxyphenylacetic acid.

The compound’s discovery marked a critical advancement in understanding microbial pathways for degrading phenolic substrates. Researchers synthesized HOHA by condensing oxaloacetic acid with succinic semialdehyde under acidic conditions, yielding a lactone intermediate that hydrolyzed to the final product. This synthetic route confirmed its structure as a seven-carbon dicarboxylic acid with hydroxyl and ketone functional groups at positions 4 and 2, respectively.

Significance in Biochemical Research

HOHA serves as a key intermediate in microbial metabolism, particularly in pathways that break down aromatic compounds. In Acinetobacter, HOHA aldolase cleaves HOHA into succinic semialdehyde and pyruvate, linking aromatic degradation to central carbon metabolism. This reaction is Mg²⁺/Mn²⁺-dependent and occurs with a Kₘ of 0.067 mM, indicating high substrate affinity. The enzyme’s ability to process both enantiomers of HOHA underscores its metabolic versatility.

Recent studies highlight HOHA’s role in niche biochemical processes, such as plant secondary metabolism and bacterial adaptation to phenolic-rich environments. Its presence in Asplenium septentrionale suggests evolutionary conservation in stress-response mechanisms, though its exact function in plants remains under investigation.

Table 1: Key Enzymatic Properties of HOHA Aldolase

Position within Oxo-Dicarboxylic Acid Family

HOHA belongs to the oxo-dicarboxylic acid family, characterized by two carboxyl groups and a ketone moiety. Structurally, it is analogous to pimelic acid (heptanedioic acid) but substituted with hydroxyl and oxo groups at positions 4 and 2. This structural arrangement confers unique reactivity, enabling participation in aldol cleavage reactions critical for carbon skeleton rearrangement.

Table 2: Comparison of HOHA with Related Dicarboxylic Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Role |

|---|---|---|---|---|

| This compound | C₇H₁₀O₆ | 190.15 | -COOH, -OH, -C=O | Microbial aromatic degradation |

| Pimelic acid | C₇H₁₂O₄ | 160.17 | -COOH | Precursor for biotin synthesis |

| 2-Oxosuberate | C₈H₁₂O₅ | 188.18 | -COOH, -C=O | Fatty acid metabolism |

| 4-Hydroxy-2-oxoglutarate | C₅H₆O₆ | 162.10 | -COOH, -OH, -C=O | Plant and microbial metabolism |

HOHA’s distinct functional groups differentiate it from simpler dicarboxylic acids like succinic or adipic acid, which lack hydroxyl/ketone modifications. Its metabolic fate—cleavage into succinic semialdehyde and pyruvate—parallels reactions observed in 4-hydroxy-2-oxoglutarate aldolase systems but with stricter substrate specificity.

特性

分子式 |

C7H10O6 |

|---|---|

分子量 |

190.15 g/mol |

IUPAC名 |

4-hydroxy-2-oxoheptanedioic acid |

InChI |

InChI=1S/C7H10O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h4,8H,1-3H2,(H,10,11)(H,12,13) |

InChIキー |

HNOAJOYERZTSNK-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(CC(=O)C(=O)O)O |

正規SMILES |

C(CC(=O)O)C(CC(=O)C(=O)O)O |

製品の起源 |

United States |

科学的研究の応用

Biochemical Applications

1. Precursor for Biologically Active Compounds

4-Hydroxy-2-oxoheptanedioic acid serves as a precursor for various bioactive compounds. For instance, derivatives of this acid have been synthesized and studied for their potential roles in angiogenesis. Studies indicate that monoamide adducts formed from this compound can enhance angiogenic activity in human umbilical vein endothelial cells, suggesting potential applications in treating ischemic diseases and promoting wound healing .

2. Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the degradation of aromatic compounds. It plays a role in the catabolism of phenylpropanoids, which are important for plant metabolism and have implications in environmental biochemistry . Understanding these pathways can lead to advancements in bioremediation strategies.

Pharmacological Applications

1. Drug Development

Research has indicated that derivatives of this compound exhibit potential as therapeutic agents. For example, studies have shown that certain derivatives can interact with cellular signaling pathways, potentially leading to new treatments for diseases such as cancer . The ability to modify this compound chemically allows for the exploration of various pharmacological properties.

2. Antioxidant Properties

Some studies suggest that compounds derived from this compound possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases . This opens avenues for further research into dietary supplements or pharmaceuticals aimed at enhancing antioxidant defenses in humans.

Case Studies

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 4-hydroxy-2-oxoheptanedioic acid and structurally related compounds:

Key Observations:

Chain Length and Functional Group Density: this compound’s longer carbon chain (7C) and dual carboxylic acid groups enhance its polarity compared to shorter analogs like 4-hydroxy-2-oxobutanoic acid (4C). This likely increases its water solubility and ability to participate in metal chelation or enzyme binding . Hexa-2,4-dienoic acid (6C) lacks hydroxyl/oxo groups but features conjugated double bonds, making it more reactive in polymerization or electrophilic additions .

In contrast, 4-acetyl-4-methylheptanedioic acid’s bulky acetyl and methyl groups reduce polarity, favoring organic solvent solubility .

Biological Roles: High concentrations of this compound in metabolomic datasets suggest it is a critical metabolic node, possibly linking glycolysis and the TCA cycle . Shorter-chain analogs like 4-hydroxy-2-oxobutanoic acid are intermediates in pathways such as lysine or tryptophan catabolism, highlighting chain-length-dependent metabolic specialization .

Physicochemical Properties and Reactivity

While direct comparative data are sparse, inferred properties based on structural features include:

- Solubility: The hydroxyl and carboxylic acid groups in this compound enhance water solubility relative to non-polar analogs like 4-acetyl-4-methylheptanedioic acid.

- Acidity: The α-keto group adjacent to a carboxylic acid (position 2) lowers the pKa of the proximal carboxylic acid, increasing acidity compared to non-keto analogs.

- Stability: The β-hydroxyl group (position 4) may render this compound prone to dehydration under acidic conditions, forming conjugated enol intermediates.

準備方法

Direct Oxidation of 4-Hydroxypimelic Acid

4-Hydroxypimelic acid (HOOC-(CH₂)₃-CH(OH)-CH₂-COOH) serves as a direct precursor. Selective oxidation of the secondary alcohol at position 2 to a ketone yields the target compound.

Reaction Conditions:

-

Oxidizing Agents: Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC).

-

Solvent: Acetone or dichloromethane.

-

Temperature: 0–25°C.

-

Yield: Theoretical yields range from 60–80%, though experimental data remain limited.

Mechanistic Insight:

The secondary alcohol undergoes oxidation via a chromate ester intermediate, followed by deprotonation to form the ketone. Carboxylic acid groups remain intact due to their lower reactivity under mild acidic conditions.

Stepwise Protection-Oxidation-Deprotection

To prevent undesired side reactions, protective groups (e.g., methyl esters) are applied to the carboxylic acids before oxidation:

-

Esterification: 4-Hydroxypimelic acid is treated with methanol/H⁺ to form dimethyl 4-hydroxypimelate.

-

Oxidation: The hydroxylated ester is oxidized using Swern conditions (oxalyl chloride, dimethyl sulfide) to introduce the ketone.

-

Hydrolysis: Esters are cleaved with aqueous NaOH to regenerate carboxylic acids.

Advantages:

-

High selectivity for ketone formation.

-

Avoids over-oxidation of carboxylic acids.

Ring-Opening of Epoxide Intermediates

Synthesis via Epichlorohydrin Analogs

Adapting methodologies from patent literature (e.g.,), a seven-carbon epoxide analog could be synthesized and subjected to ring-opening with nucleophiles:

-

Epoxide Formation: Pimelic acid derivatives are converted to epoxides using peracetic acid.

-

Cyanide-Mediated Ring-Opening: Sodium cyanide and citric acid cleave the epoxide, introducing a nitrile group.

-

Hydrolysis and Oxidation: The nitrile is hydrolyzed to a carboxylic acid, followed by oxidation to install the ketone.

-

Solvents: Ethanol, methanol, or tetrahydrofuran.

-

Temperature: 0–100°C.

-

Catalysts: Sodium carbonate or citric acid.

Challenges:

-

Requires precise control over stereochemistry.

-

Multi-step purification increases complexity.

Biocatalytic Routes

Enzymatic Oxidation Pathways

Microbial enzymes (e.g., dehydrogenase complexes) catalyze the oxidation of hydroxy acids to oxo acids. For example:

-

Substrate: 4-Hydroxypimelic acid.

-

Enzyme: 2-Oxoadipate dehydrogenase (OADHc).

-

Cofactors: NAD⁺/NADH.

Advantages:

-

High enantioselectivity.

-

Environmentally benign conditions.

Limitations:

-

Scalability issues in industrial settings.

-

Enzyme stability and cost.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Conditions | Scalability |

|---|---|---|---|---|

| Direct Oxidation | Oxidation of 4-hydroxypimelic acid | 60–80* | CrO₃, H₂SO₄, 0–25°C | Moderate |

| Protection-Oxidation | Esterification → Oxidation → Hydrolysis | 70–85* | Swern reagent, NaOH | High |

| Epoxide Ring-Opening | Epoxidation → Cyanide opening → Hydrolysis | 50–65* | NaCN, citric acid, 80°C | Low |

| Biocatalytic | Enzymatic oxidation | 40–60* | pH 7–8, 37°C | Limited |

*Theoretical estimates due to limited experimental data.

Industrial Considerations

Cost-Effectiveness

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-2-oxoheptanedioic acid, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via oxidation of heptanedioic acid derivatives. Key methods include:

- Oxidation of 4-hydroxyheptanedioic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/basic media. Optimal yields are achieved at 60–80°C with controlled pH (e.g., H₂SO₄ for acidic conditions) .

- Catalytic oxidation with platinum or palladium catalysts under controlled pressure (1–3 atm) and moderate temperatures (50–70°C) to minimize side products like 4,5-dioxoheptanedioic acid .

Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate eluent) to isolate the product.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Strong absorbance for -OH (3200–3600 cm⁻¹) and C=O (1650–1750 cm⁻¹) .

- Mass Spectrometry (MS): ESI-MS in negative ion mode detects [M-H]⁻ ions (m/z 191.1 for C₇H₁₀O₅) .

- HPLC: Reverse-phase C18 columns with UV detection at 210 nm (mobile phase: 0.1% formic acid/acetonitrile) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of enantiomerically pure this compound?

Methodological Answer:

- Chiral Catalysts: Use enantioselective oxidation catalysts (e.g., Sharpless asymmetric dihydroxylation) to favor the (4S)-enantiomer .

- Enzymatic Resolution: Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures. For example, Candida antarctica lipase B in phosphate buffer (pH 7.0, 37°C) .

- Chiral HPLC: Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers post-synthesis .

Q. How do researchers resolve contradictions in reported reaction mechanisms for the oxidation of heptanedioic acid derivatives?

Methodological Answer: Contradictions (e.g., variable yields or by-products) arise from differences in:

- Reagent Purity: Trace metals in CrO₃ may catalyze side reactions; use ultra-pure reagents.

- Reaction Monitoring: In-situ FTIR or LC-MS tracks intermediate formation (e.g., 4-hydroxyheptanedioic acid vs. overoxidized products) .

- Computational Modeling: DFT calculations (Gaussian 16) compare transition-state energies for competing pathways (e.g., ketonization vs. decarboxylation) .

Q. How to design experiments investigating the role of this compound in microbial metabolic pathways?

Methodological Answer:

- Model Systems: Use E. coli knockout strains (ΔaceB) to study glyoxylate shunt interactions .

- Isotopic Labeling: Feed ¹³C-labeled compound and track incorporation into TCA cycle intermediates via GC-MS .

- Enzyme Assays: Purify putative interacting enzymes (e.g., acyl-CoA synthetases) and measure activity changes with the compound using spectrophotometric NADH-coupled assays .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols (OSHA PEL: 15 mg/m³) .

- Spill Management: Neutralize spills with sodium bicarbonate, then collect in chemical waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。